4-Benzyl-2-(chloromethyl)morpholine
Description
Significance of Morpholine (B109124) Scaffolds in Synthetic Organic Chemistry
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals. nih.govnih.gov The inclusion of a morpholine moiety in a molecule can impart favorable physicochemical properties, such as enhanced aqueous solubility and improved metabolic stability, which are critical for the development of new therapeutic agents. nih.govresearchgate.netbiosynce.com
Morpholine scaffolds are versatile and readily accessible building blocks in synthetic organic chemistry. nih.govresearchgate.net Their presence can influence a molecule's interaction with biological targets, often forming a key part of the pharmacophore—the essential molecular features responsible for a drug's activity. nih.govjchemrev.com Consequently, chemists frequently utilize morpholine and its derivatives to fine-tune the biological activity, potency, and pharmacokinetic profiles of new compounds. researchgate.netbiosynce.com The structural diversity achievable through substitutions on the morpholine ring allows for the creation of extensive libraries of compounds for drug discovery programs. nih.govjchemrev.com
Contextualizing 4-Benzyl-2-(chloromethyl)morpholine within Heterocyclic Chemistry
This compound is a specific example of a substituted morpholine. Its structure is defined by a morpholine ring with a benzyl (B1604629) group attached to the nitrogen atom at position 4 and a chloromethyl group at carbon 2. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis. evitachem.comchembk.com
The compound is classified within several chemical categories, including aliphatic heterocycles, benzyl amines, and alkyl halides. matrix-fine-chemicals.com The benzyl group provides a degree of lipophilicity and potential for aromatic interactions, while the chloromethyl group at the 2-position introduces a reactive site. The chlorine atom is a good leaving group, making the chloromethyl moiety susceptible to nucleophilic substitution reactions. This reactivity is a key feature that synthetic chemists exploit for the construction of more complex molecular architectures.
Overview of Research Trajectories for this compound
Current research involving this compound primarily focuses on its application as a synthetic intermediate in the preparation of more elaborate molecules, particularly for pharmaceutical and industrial purposes. chembk.comechemi.com Its utility is highlighted by its role as a building block, where the reactive chloromethyl group allows for the introduction of various other functionalities, thereby enabling the synthesis of a diverse range of morpholine-containing derivatives.
The compound is often used in the development of new chemical entities where the 4-benzylmorpholine (B76435) core is a desired structural motif. ontosight.ai For instance, related morpholine structures are known to be crucial intermediates in the synthesis of established medications. evitachem.com Therefore, research is directed towards leveraging this compound to create novel compounds that can be evaluated for a variety of potential biological activities. Its commercial availability for research use underscores its role as a tool in the ongoing exploration of new chemical space. synquestlabs.combldpharm.comfishersci.fr
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40987-25-5 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.72 g/mol |
| IUPAC Name | This compound |
| Appearance | Colorless liquid |
| Boiling Point | 262-264°C |
Data sourced from multiple chemical suppliers and databases. chembk.commatrix-fine-chemicals.comsynquestlabs.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-(chloromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRZZNYCOTWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-25-5 | |
| Record name | 4-Benzyl-2-(chloromethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40987-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 2-(chloromethyl)-4-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040987255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-benzyl-2-(chloromethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Benzyl 2 Chloromethyl Morpholine
Established Reaction Pathways for Morpholine (B109124) Ring Formation
Synthesis from 2-Chloromethylmorpholine and Benzyl (B1604629) Bromide under Alkaline Conditions
One direct approach to 4-benzyl-2-(chloromethyl)morpholine involves the N-alkylation of a pre-formed 2-chloromethylmorpholine ring. This reaction is typically carried out by treating 2-chloromethylmorpholine with benzyl bromide in the presence of a base. The alkaline conditions facilitate the deprotonation of the morpholine nitrogen, creating a nucleophilic amine that readily attacks the electrophilic benzyl bromide.
A general representation of this reaction is as follows:
2-Chloromethylmorpholine + Benzyl Bromide --(Base)--> this compound
The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases used include potassium carbonate or sodium hydroxide. academicjournals.orgnih.gov The reaction is often heated to ensure complete conversion.
Synthetic Routes Involving N-Benzyl-2-morpholinone as an Intermediate
An alternative strategy for the synthesis of this compound proceeds through an N-benzyl-2-morpholinone intermediate. This lactam can be a versatile precursor for the desired product. One patented method describes the treatment of N-benzyl morpholinone with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an aldehyde, such as benzaldehyde, to yield aldol adducts. google.com Subsequent reduction and conversion of the resulting alcohol to a chloride would lead to the target molecule.
Another approach involves the reduction of the lactam carbonyl group of N-benzyl-2-morpholinone to a methylene (B1212753) group. This can be achieved using a reducing agent like borane at elevated temperatures. google.com The resulting N-benzylmorpholine can then be functionalized at the 2-position.
Preparation from Epichlorohydrin and Substituted Benzylamines
A convergent and widely applicable method for constructing the this compound scaffold involves the reaction of epichlorohydrin with a substituted benzylamine. This approach allows for the simultaneous introduction of the benzyl group and the formation of the morpholine ring. The reaction typically proceeds through a nucleophilic attack of the benzylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization.
This methodology is particularly valuable for accessing a variety of substituted analogs by simply varying the starting benzylamine.
Strategies for Chiral Synthesis of this compound Enantiomers
The biological activity of morpholine derivatives is often stereospecific, making the development of enantioselective synthetic routes to access pure enantiomers of this compound a significant area of research. nih.gov
Asymmetric Synthesis Approaches Utilizing Chiral Epichlorohydrins
One of the most effective strategies for the asymmetric synthesis of this compound enantiomers is the use of chiral epichlorohydrins as starting materials. Both (R)- and (S)-epichlorohydrin are commercially available and can be reacted with benzylamine to afford the corresponding (R)- or (S)-4-benzyl-2-(chloromethyl)morpholine with high enantiopurity.
This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product, providing a direct and efficient route to the desired enantiomer.
Resolution of Racemic Mixtures via Salt Formation
Another established method for obtaining enantiomerically pure this compound is the resolution of a racemic mixture. semanticscholar.org This technique involves reacting the racemic base with a chiral acid to form diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. This method, while sometimes laborious, remains a practical approach for obtaining optically pure isomers on a larger scale. semanticscholar.org A study on a similar chiral morpholine derivative demonstrated the use of resolution of a morpholine amide intermediate to install the desired stereocenter. semanticscholar.orgfigshare.com
Interactive Data Table: Synthetic Methodologies
| Methodology | Key Reactants | Intermediate(s) | Key Features |
| N-Alkylation | 2-Chloromethylmorpholine, Benzyl Bromide | None | Direct, single-step transformation |
| Lactam Route | N-Benzyl-2-morpholinone, Reducing Agent | N-Benzylmorpholine | Versatile for functionalization |
| Epichlorohydrin Route | Epichlorohydrin, Benzylamine | - | Convergent, good for analog synthesis |
| Asymmetric Synthesis | Chiral Epichlorohydrin, Benzylamine | - | Direct access to enantiomers |
| Racemic Resolution | Racemic this compound, Chiral Acid | Diastereomeric Salts | Separation of enantiomers |
Stereoselective Transformations in the Synthesis of Morpholine Derivatives
The synthesis of specific stereoisomers of morpholine derivatives is crucial for their application in pharmaceuticals and as chiral catalysts. Stereoselective strategies for constructing the morpholine ring, applicable to the synthesis of this compound, often begin with chiral starting materials or employ chiral catalysts to control the stereochemistry of the final product.
A common and effective approach involves the reaction of a chiral amino alcohol with a suitable three-carbon synthon, such as epichlorohydrin. For instance, starting with an enantiomerically pure amino alcohol, such as (R)- or (S)-N-benzyl-2-aminoethanol, and reacting it with (R)- or (S)-epichlorohydrin allows for the diastereoselective formation of the morpholine ring. The selection of the specific stereoisomers of both the amino alcohol and the epichlorohydrin dictates the absolute configuration of the substituents on the resulting morpholine ring. frontiersin.orgnih.gov By carefully choosing the stereochemistry of the starting materials, it is possible to control the formation of either cis or trans isomers with respect to the substituents at the C-2 and C-5 positions. frontiersin.org
Another advanced method involves a domino ring-opening cyclization (DROC) process. This can start with a Knoevenagel condensation followed by an asymmetric epoxidation, mediated by an organocatalyst, to form a transient chiral epoxide. thieme-connect.com This epoxide can then react with a 2-aminoethanol equivalent to form the desired six-membered morpholine ring with high stereoselectivity. thieme-connect.com While not directly reported for this compound, this methodology represents a powerful strategy for accessing enantiomerically enriched morpholin-2-one products, which can be precursors to the target molecule. thieme-connect.com
The following table outlines a conceptual stereoselective synthesis pathway:
| Step | Reactant 1 | Reactant 2 | Key Condition/Catalyst | Intermediate/Product | Stereochemical Control |
| 1 | N-benzylethanolamine | (R)-epichlorohydrin | LiClO₄ in Toluene | Chiral chlorohydrin intermediate | Substrate control from chiral epichlorohydrin |
| 2 | Chiral chlorohydrin intermediate | MeONa in MeOH | Base-induced cyclization | (S)-4-benzyl-2-(hydroxymethyl)morpholine | Intramolecular Sₙ2 reaction |
| 3 | (S)-4-benzyl-2-(hydroxymethyl)morpholine | Thionyl chloride (SOCl₂) | Standard chlorination | (S)-4-benzyl-2-(chloromethyl)morpholine | Retention/Inversion at the carbinol center |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound involves the careful selection of solvents, catalysts, and purification methods to maximize yield and purity.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is critical in the synthesis of morpholine rings. In the reaction between an N-substituted ethanolamine and epichlorohydrin, the solvent can influence reaction rates and the profile of side products. Polar aprotic solvents are often employed to facilitate the nucleophilic substitution reactions involved.
For the initial reaction between N-benzylethanolamine and epichlorohydrin, toluene is an effective solvent, particularly in the presence of a Lewis acid like lithium perchlorate (LiClO₄), which activates the epoxide ring. frontiersin.orgnih.gov For the subsequent base-induced ring closure, polar protic solvents like methanol (MeOH) are often used, as they can solvate the ionic species involved and facilitate the intramolecular cyclization. frontiersin.orgnih.gov The use of acetonitrile has also been noted in electrochemical methods for forming other substituted morpholines. researchgate.net The polarity and proticity of the solvent can affect the conformation of the transition state, thereby influencing the stereoselectivity of the cyclization.
| Solvent | Reaction Step | Typical Conditions | Effect on Reaction |
| Toluene | Epoxide Ring Opening | 60°C, with LiClO₄ | Good for initial Sₙ2 reaction, non-polar medium. frontiersin.orgnih.gov |
| Methanol (MeOH) | Ring Closure | Room Temp, with MeONa | Polar protic solvent, facilitates intramolecular cyclization. frontiersin.orgnih.gov |
| Dichloromethane (CH₂Cl₂) | Catalytic C-H/N-H coupling | Room Temp, Cu(OAc)₂ | Used in electrochemical synthesis of other morpholine derivatives. researchgate.net |
| Acetonitrile (CH₃CN) | Catalytic C-H/N-H coupling | Room Temp, Cu(OAc)₂ | Can alter product selectivity in electrochemical reactions compared to CH₂Cl₂. researchgate.net |
Catalytic Approaches in Morpholine Ring Closure
Catalysis plays a significant role in modern synthetic strategies for morpholine derivatives. Both metal-based and organocatalysts can be employed to improve efficiency and selectivity.
Lewis Acid Catalysis : As mentioned, Lewis acids like LiClO₄ can be used to activate the epoxide ring of epichlorohydrin towards nucleophilic attack by the amino alcohol. frontiersin.orgnih.gov Other Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are known to mediate intramolecular hydroalkoxylation reactions to form morpholine rings. organic-chemistry.org
Transition Metal Catalysis : Palladium (Pd) and Iron (Fe) catalysts have been utilized in various strategies for morpholine synthesis. organic-chemistry.org For instance, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides a route to substituted morpholines with good yields and diastereoselectivities. organic-chemistry.org While these methods are for more complex derivatives, the principles of transition metal-catalyzed C-N and C-O bond formation are broadly applicable.
Organocatalysis : Chiral organocatalysts, such as modified quinine derivatives, can be used to achieve high enantioselectivity in the formation of the morpholine scaffold, particularly in domino reactions. thieme-connect.com Morpholine derivatives themselves can also act as organocatalysts in other transformations. frontiersin.orgnih.gov
Purification Techniques for Enhanced Product Purity
Achieving high purity of this compound is essential for its use as a pharmaceutical intermediate. Common purification techniques include:
Column Chromatography : Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and side products. The choice of eluent (solvent system) is critical for achieving good separation.
Distillation : As this compound is a liquid with a relatively high boiling point (262-264°C), vacuum distillation can be an effective method for purification, especially on a larger scale.
Crystallization via Salt Formation : A highly effective method for purifying amines is through the formation of acid addition salts. The free base can be reacted with an acid to form a crystalline salt, which can be isolated by filtration and washed to remove impurities. The purified salt can then be treated with a base to regenerate the pure free amine. This method is particularly useful for removing closely related impurities that are difficult to separate by other means. google.com A patent describing the synthesis of a related compound, 2-hydroxymethylmorpholine, highlights the challenge of removing a 1,4-oxazepane (B1358080) byproduct, which can be achieved by forming a hemisuccinate salt to facilitate purification. google.com
Formation of Acid Addition Salts of this compound
The formation of acid addition salts is a common practice in pharmaceutical chemistry to improve the stability, solubility, and handling of amine compounds. These salts are often crystalline solids, which are easier to purify than the corresponding liquid free bases. google.com
Synthesis of Oxalate Salt
The oxalate salt of this compound can be prepared by reacting the free base with oxalic acid. This reaction involves a straightforward acid-base neutralization.
General Procedure:
The this compound free base is dissolved in a suitable organic solvent, such as ethanol, isopropanol, or ethyl acetate.
A solution of oxalic acid (one equivalent for the mono-oxalate or a slight excess) in the same or a miscible solvent is added slowly to the amine solution, typically with stirring.
The oxalate salt, being less soluble in the solvent than the free base, will precipitate out of the solution. The precipitation may be initiated or completed by cooling the mixture.
The crystalline solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum.
Synthesis of Fumarate (B1241708) Salt
The synthesis of the fumarate salt of this compound is achieved through a direct acid-base reaction between the free base, this compound, and fumaric acid. This process is typically carried out in a suitable organic solvent to facilitate the reaction and subsequent isolation of the salt.
A general and effective method involves dissolving the this compound free base in a solvent such as acetone or ethanol. sciencemadness.orgresearchgate.netugent.be Concurrently, a stoichiometric equivalent of fumaric acid is dissolved in the same solvent, potentially with gentle heating to ensure complete dissolution. sciencemadness.org The two solutions are then combined and stirred. The formation of the fumarate salt, which is often less soluble in the chosen solvent than the individual reactants, leads to its precipitation out of the solution. researchgate.netugent.be
The reaction mixture may be stirred for a period of time to ensure complete salt formation. Cooling the mixture can further promote the crystallization and increase the yield of the product. sciencemadness.org The resulting solid precipitate is then collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials or impurities, and subsequently dried to afford the pure this compound fumarate salt. researchgate.net The stoichiometry of the salt (e.g., 2:1 amine to fumaric acid) can be controlled by the molar ratios of the reactants used. ugent.be
Table 1: Reaction Parameters for Fumarate Salt Synthesis
| Parameter | Description |
| Reactant 1 | This compound |
| Reactant 2 | Fumaric Acid |
| Typical Solvents | Acetone, Ethanol |
| Reaction Type | Acid-Base Neutralization |
| Isolation Method | Precipitation/Crystallization |
| Purification | Filtration and washing with cold solvent |
Synthesis of Tosylate Salt
The preparation of the tosylate salt of this compound involves the reaction of the parent compound with p-toluenesulfonic acid (TsOH). google.com This acid is a strong organic acid that readily forms stable salts with basic compounds like tertiary amines. wikipedia.org
A typical procedure for the synthesis of the tosylate salt consists of dissolving this compound in an appropriate organic solvent. Separately, a solution of p-toluenesulfonic acid (often as the monohydrate) is prepared in the same or a compatible solvent. The acid solution is then added to the solution of the morpholine derivative.
The reaction is generally carried out at room temperature or with moderate heating to ensure the reaction goes to completion. google.com Upon mixing, the tosylate salt is formed, which may precipitate out of the solution if a solvent is chosen in which the salt has limited solubility. google.com Seeding with a small crystal of the desired product can sometimes be employed to induce crystallization. google.com
After the reaction is complete, the mixture is cooled to maximize the precipitation of the salt. The solid product is then isolated by filtration, washed with a suitable solvent to remove any residual acid or unreacted starting material, and dried under vacuum to yield the final this compound tosylate salt. google.com
Table 2: Reagents for Tosylate Salt Synthesis
| Reagent | Role |
| This compound | Base |
| p-Toluenesulfonic Acid (TsOH) | Acid |
| Organic Solvent | Reaction Medium |
Mechanistic Investigations of Reactions Involving 4 Benzyl 2 Chloromethyl Morpholine
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group attached to the C2 position of the morpholine (B109124) ring is a primary site for nucleophilic attack. The chlorine atom, being a good leaving group, facilitates substitution reactions with a variety of nucleophiles. evitachem.com
The reaction of 4-benzyl-2-(chloromethyl)morpholine with azide (B81097) anions, typically from sources like sodium azide, is a classic example of a nucleophilic substitution reaction. This process is fundamental for the introduction of an azido (B1232118) group, which can subsequently be converted into an amine via reduction.
However, the reaction of similar substituted chloromethylmorpholines can be mechanistically complex. For instance, studies on the related isomer, 4-benzyl-3-chloromethylmorpholine, have shown that its reaction with nucleophiles can lead to a mixture of products, including those resulting from ring expansion. rsc.org This phenomenon is attributed to neighboring group participation by the tertiary morpholine nitrogen. The nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group to displace the chloride and form a strained, bicyclic aziridinium (B1262131) cation intermediate. rsc.org
This highly reactive intermediate is an ambident electrophile, meaning it can be attacked by an external nucleophile (like the azide anion) at two different carbon atoms. Attack at the exocyclic methylene (B1212753) carbon results in the expected direct substitution product. Conversely, attack at one of the ring carbons can lead to the opening of the aziridinium ring and concomitant expansion of the six-membered morpholine ring into a seven-membered 1,4-oxazepane (B1358080) ring. rsc.org While this has been explicitly detailed for the 3-chloromethyl isomer, similar mechanistic pathways are plausible for this compound under specific reaction conditions.
Table 1: Potential Products from Reaction with Azide
| Starting Material | Nucleophile | Potential Product (Direct Substitution) | Potential Product (Ring Expansion) |
|---|
This table illustrates plausible outcomes based on known mechanisms for related compounds.
The displacement of the chloride by various primary or secondary amines is a key method for synthesizing 2-aminomethyl-4-benzylmorpholine derivatives. These products are often sought as building blocks in the development of more complex molecules. The reaction proceeds via a standard S_N2 mechanism, where the amine's lone pair of electrons attacks the carbon atom of the chloromethyl group.
The synthesis of enantiomerically pure aminomethyl derivatives, such as [(2R)-4-Benzylmorpholin-2-yl]methanamine and [(2S)-4-Benzylmorpholin-2-yl]methanamine, highlights the utility of this reaction. synquestlabs.com These chiral amines are valuable intermediates. For example, the synthesis of biologically active molecules has been reported starting from precursors like (S)-(-)-2-aminomethyl-4-(4-fluorobenzyl)morpholine, which is structurally analogous to the derivatives of the title compound. clockss.org The reaction conditions typically involve treating the chloromethyl compound with the desired amine, sometimes in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Table 2: Examples of Aminomethyl Derivative Synthesis
| Amine Nucleophile | Product |
|---|---|
| Ammonia (NH₃) | (4-Benzylmorpholin-2-yl)methanamine |
| Methylamine (CH₃NH₂) | N-Methyl-(4-benzylmorpholin-2-yl)methanamine |
Role of the Morpholine Nitrogen in Electrophilic and Cyclization Reactions
The tertiary nitrogen atom in the morpholine ring is nucleophilic and basic, making it susceptible to reaction with electrophiles. Common reactions include protonation with acids, alkylation with alkyl halides, and acylation with acyl chlorides or anhydrides.
As discussed previously (Section 3.1.1), this nitrogen atom plays a crucial role in intramolecular cyclization reactions. Its participation can lead to the formation of an aziridinium intermediate, which is a key step in potential ring expansion reactions. rsc.org This neighboring group effect demonstrates that the nitrogen atom is not merely a passive part of the heterocyclic scaffold but can actively influence the outcome of reactions at the adjacent chloromethyl side chain.
Conformational Analysis and Reactivity Profiles of the Morpholine Ring
The morpholine ring in this compound typically adopts a stable chair conformation, similar to cyclohexane. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The large benzyl (B1604629) group on the nitrogen atom and the chloromethyl group at the C2 position will preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions).
The conformational preference has significant implications for reactivity. For the intramolecular cyclization leading to the aziridinium ion, the chloromethyl group must be positioned appropriately to allow for backside attack by the nitrogen's lone pair. An axial orientation of the C-Cl bond would be anti-periplanar to the nitrogen lone pair, which is an ideal arrangement for such a reaction. However, since the equatorial conformation is generally more stable, an equilibrium must exist, or a conformational change must occur for the reaction to proceed through this pathway. The energy barrier for this conformational flip will influence the rate of any reaction involving such neighboring group participation. The reactivity profile is thus a balance between the electronic nature of the substituents and the steric and conformational demands of the morpholine ring system.
4 Benzyl 2 Chloromethyl Morpholine As a Precursor in Medicinal Chemistry
Intermediate in the Synthesis of Pharmaceutical Compounds
4-Benzyl-2-(chloromethyl)morpholine serves as a crucial intermediate in the multi-step synthesis of various pharmaceutical compounds. Its utility lies in its pre-functionalized structure, which allows for sequential and controlled introduction of different pharmacophoric elements. The morpholine (B109124) ring itself is a privileged scaffold in drug design, often employed to improve physicochemical properties and provide favorable interactions with biological targets. sci-hub.senih.gov The presence of both a benzyl (B1604629) protecting group on the nitrogen and a reactive chloromethyl handle at the 2-position makes this compound a strategic starting point for creating diverse libraries of 2-substituted morpholine derivatives. oup.comgoogle.com A primary example of its application is in the synthesis of viloxazine (B1201356) and related compounds, where it functions as a key structural precursor. google.com
Derivatization Strategies for Bioactive Molecule Development
The chemical architecture of this compound offers multiple sites for structural modification, enabling extensive derivatization for the development of bioactive molecules and for conducting structure-activity relationship (SAR) studies. nih.gove3s-conferences.org
Modifications at the Chloromethyl Group
The C-2 chloromethyl group is the most reactive site on the molecule, acting as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and moieties. For instance, the chloride can be displaced by oxygen-based nucleophiles, such as substituted phenols, to form ether linkages. This specific reaction is a key step in the synthesis of certain pharmacologically active agents. Similarly, nitrogen-based nucleophiles can attack the electrophilic carbon to form new C-N bonds, a common strategy for building more complex heterocyclic systems or for linking the morpholine core to other bioactive fragments. jocpr.com
Alterations of the Morpholine Ring System for Structure-Activity Relationship Studies
The morpholine ring is a cornerstone of the molecule's identity and is frequently incorporated into drug candidates to enhance potency or modulate pharmacokinetic properties. sci-hub.senih.gov Altering the substitution pattern on the morpholine ring is a critical strategy in medicinal chemistry. e3s-conferences.orge3s-conferences.org While this compound has a specific substitution, its synthesis and the synthesis of its derivatives provide a template for creating analogues with substituents at other positions (e.g., C-3, C-5, C-6) to probe how these changes affect biological activity. oup.comacs.org Such studies are essential for optimizing a lead compound's interaction with its target protein. nih.gov Moreover, exploring related but structurally distinct ring systems, such as homomorpholines (1,4-oxazepanes), can also be part of SAR investigations to understand the impact of ring size and conformation on efficacy. sigmaaldrich.com
Table 2: Derivatization Strategies for this compound
| Site of Modification | Reaction Type | Potential Reagents | Purpose |
|---|---|---|---|
| Chloromethyl Group | Nucleophilic Substitution | Phenols, Amines, Thiols | Introduce diverse functional groups and build complex ethers/amines. jocpr.com |
| Benzyl Moiety | Debenzylation (Deprotection) | H₂, Pd/C | Expose the secondary amine for further functionalization. |
| Benzyl Moiety | Aromatic Substitution | Electrophiles/Nucleophiles | Modulate electronic properties and SAR. mdpi.com |
| Morpholine Ring | Synthesis of Analogues | Various synthetic precursors | Explore SAR by altering substitution patterns and ring size. oup.comsigmaaldrich.com |
Synthesis of Specific Pharmacologically Active Compounds
The true value of this compound as an intermediate is demonstrated in its application to the total synthesis of known pharmaceutical drugs.
Precursor for Viloxazine and Related 2-Substituted Morpholine Derivatives
This compound is a documented intermediate in an efficient synthesis of Viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor. google.comchemicalbook.com In this synthetic pathway, the chloromethyl compound is reacted with 2-ethoxyphenol. The phenoxide acts as a nucleophile, displacing the chloride to form (±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine. The final step to yield viloxazine involves the hydrogenolysis of the N-benzyl protecting group, typically using a palladium on carbon (Pd/C) catalyst. This process highlights the intended use of the precursor's distinct functionalities: the chloromethyl group for coupling a specific side chain and the benzyl group for temporary protection of the morpholine nitrogen. google.com Patents have detailed the use of this intermediate and its salts, such as the fumarate (B1241708) or tosylate salt, to facilitate purification and handling during the manufacturing process. google.com
Table 3: Synthesis of Viloxazine from this compound
| Step | Reactant | Key Reagent(s) | Product |
|---|---|---|---|
| 1 | This compound | 2-Ethoxyphenol, Base | (±)-4-Benzyl-2-[(2-ethoxyphenoxy)methyl]morpholine |
Applications in the Synthesis of Gastrointestinal Motility Enhancers
While direct and explicit literature detailing the use of this compound as a starting material for blockbuster gastrointestinal motility enhancers is not prevalent in mainstream industrial synthesis, its structural framework is highly relevant to this class of drugs. Many potent prokinetic agents feature a substituted morpholine moiety as a core component of their pharmacophore.
One such example is Mosapride , a 5-HT4 receptor agonist used to enhance gastrointestinal motility. The chemical structure of Mosapride is 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide. nih.gov The key [4-(4-fluorobenzyl)-2-morpholinyl]methyl fragment of Mosapride is structurally analogous to this compound.
The synthesis of Mosapride and its metabolites has been a subject of significant research. nih.gov Although common industrial syntheses may start from different precursors for strategic reasons, the potential for this compound or its derivatives to serve as a building block is chemically evident. The chloromethyl group at the 2-position of the morpholine ring provides a reactive site for nucleophilic substitution, allowing for the attachment of the rest of the drug molecule. The benzyl group on the morpholine nitrogen serves as a protecting group that can be removed or modified in later synthetic steps.
Intermediacy in the Preparation of Aprepitant
Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. synchemia.com The complex stereochemistry of Aprepitant necessitates a carefully designed synthetic strategy, and morpholine derivatives play a crucial role in constructing its core structure.
While this compound is not the direct starting material in the most widely cited syntheses of Aprepitant, a closely related compound, 4-benzyl-2-hydroxy-morpholine-3-one , serves as a key precursor in a patented method for preparing a crucial Aprepitant intermediate. google.com This highlights the importance of the N-benzyl-morpholine scaffold in the synthesis of this important drug.
A Chinese patent (CN104557760A) outlines a process for the preparation of the key Aprepitant intermediate, (2R, 3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-morpholine hydrochloride. The synthesis begins with the condensation of 4-benzyl-2-hydroxy-morpholine-3-one with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. google.com This reaction is catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate. google.com
The resulting intermediate undergoes a Grignard reaction, followed by a reduction step to yield a compound that is then acidified to produce the target morpholine hydrochloride intermediate. google.com This intermediate contains the core morpholine ring with the correct stereochemistry and the necessary substituents, which is then further elaborated to afford Aprepitant. google.comgoogle.com The benzyl group on the morpholine nitrogen acts as a protecting group throughout these transformations and is typically removed in a later stage of the synthesis.
The research into efficient and stereoselective syntheses of Aprepitant and its intermediates remains an active area of investigation, with various approaches being developed to optimize the process. researchgate.net
Biological Interactions and Pharmacological Profiling of 4 Benzyl 2 Chloromethyl Morpholine Derivatives
Investigation of Interactions with Biological Targets
The biological effects of 4-benzyl-2-(chloromethyl)morpholine derivatives are rooted in their interactions with various biomolecules. These interactions, primarily with enzymes and receptors, are the initial events that trigger a cascade of downstream effects, ultimately leading to a pharmacological response.
Enzyme Inhibition Studies
Derivatives of the this compound scaffold have been investigated for their ability to inhibit a range of enzymes, demonstrating the versatility of this chemical framework in designing targeted enzyme inhibitors.
One area of significant interest is the inhibition of cholinesterases, enzymes crucial for the regulation of neurotransmission. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share the benzyl-amine motif with the compounds of interest, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. nih.gov It was discovered that substitutions on the benzamide moiety significantly influenced inhibitory potency. For instance, introducing a bulky group at the para position of the benzamide led to a substantial increase in activity. nih.gov Furthermore, alkyl or phenyl group substitution on the benzamide nitrogen atom dramatically enhanced the inhibitory effect. nih.gov The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a particularly potent inhibitor, with an IC50 value of 0.56 nM for acetylcholinesterase. nih.gov This derivative also exhibited high selectivity for AChE over butyrylcholinesterase (BuChE), with an affinity 18,000 times greater for the former. nih.gov In a related study, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) was found to be a potent anti-AChE inhibitor with an IC50 of 5.7 nM and a 1250-fold selectivity for AChE over BuChE. nih.gov
Another important enzymatic target is α-glucosidase, an enzyme involved in carbohydrate metabolism. A novel series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides were synthesized and screened for their α-glucosidase inhibitory potential. Several of these compounds exhibited significantly better inhibition than the standard drug, acarbose. mdpi.com
The following table summarizes the enzyme inhibitory activities of some benzyl-substituted heterocyclic compounds.
| Compound Class | Enzyme Target | Key Findings | IC50 Values |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Acetylcholinesterase (AChE) | Bulky para-substituents on the benzamide and N-alkylation/arylation of the benzamide increased potency. | 0.56 nM for the most potent derivative |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | High potency and selectivity for AChE over BuChE. | 5.7 nM |
| 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides | α-Glucosidase | Several derivatives showed more potent inhibition than the standard drug, acarbose. | Ranged from 15 µM to over 58.8 µM (acarbose) |
Receptor Binding Affinities
While extensive data on the enzyme inhibitory properties of related structures exist, specific receptor binding affinity studies for this compound derivatives are not widely available in the current literature. However, the structural motifs present in this class of compounds suggest potential interactions with various receptors. For instance, the benzylpiperazine scaffold, which is structurally analogous to the 4-benzylmorpholine (B76435) core, has been extensively studied for its interaction with sigma (σ) receptors. nih.govacs.org
A series of new benzylpiperazinyl derivatives were designed and synthesized to evaluate their affinities for σ1 and σ2 receptors. nih.govacs.org The lead compound, a 4-methoxybenzylpiperazinyl derivative, was identified as a potent and selective ligand for the σ1 receptor over the σ2 receptor. nih.govacs.org Structure-affinity relationship studies revealed that the introduction of a para-substituent on the secondary hydrophobic domain (the benzyl (B1604629) group) improved both affinity and selectivity for the σ1 receptor. nih.govacs.org One of the most potent compounds in this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a Ki of 1.6 nM for the σ1 receptor. nih.gov
Furthermore, N-benzyltryptamines have been investigated for their binding to serotonin (5-HT) receptors. researchgate.netplos.org These studies have shown that N-benzyl substitution on tryptamines can influence their affinity and functional activity at 5-HT2 receptor subtypes. researchgate.netplos.org While these findings are on related but distinct chemical scaffolds, they highlight the potential for this compound derivatives to interact with a variety of receptor systems. Further research is warranted to elucidate the specific receptor binding profiles of this particular class of compounds.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to a chemical scaffold influence its pharmacological properties, guiding the design of more potent and selective therapeutic agents. researchgate.nete3s-conferences.org
Impact of Substituent Variations on Biological Activity
The morpholine (B109124) ring is considered a "privileged" scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties and engage in key interactions with biological targets. researchgate.netnih.gov Variations in the substituents on both the benzyl and morpholine moieties of the this compound core can have a profound impact on biological activity.
SAR studies on morpholine-containing compounds have revealed several key trends. For instance, in a series of quinoline substituted morpholine derivatives investigated as caspase 3 inhibitors, the presence of 4-methyl and 4-phenyl substituents was found to be crucial for potent activity. e3s-conferences.org Similarly, in a series of compounds targeting mTOR, C-4 substituted phenyl and 4-hydroxy substitutions were found to be positive for activity. e3s-conferences.org The introduction of a halogen group on an aromatic ring attached to the morpholine has also been shown to increase inhibitory activity against the HepG2 cell line. e3s-conferences.org
In the context of antitumor agents, the replacement of an N-methylpiperazine fragment with a morpholine fragment in 2-benzimidazolylquinoxalines led to a decrease in cytotoxic activity against several cancer cell lines. nih.gov This suggests that the nature of the heterocyclic ring itself plays a critical role in the observed biological effect.
The following table summarizes some key SAR findings for morpholine derivatives.
| Compound Series | Biological Target/Activity | Key SAR Findings |
| Quinoline substituted morpholines | Caspase 3 inhibition | 4-methyl and 4-phenyl substituents are important for activity. |
| Morpholine derivatives | mTOR inhibition | C-4 substituted phenyl and 4-hydroxy substitutions are beneficial for activity. |
| Morpholine substituted with an aromatic ring | Inhibition of HepG2 cell line | Halogen substitution on the aromatic ring increases inhibitory activity. |
| 2-benzimidazolylquinoxalines | Antitumor activity | Replacement of N-methylpiperazine with morpholine decreases cytotoxicity. |
Stereochemical Influence on Pharmacological Profiles
The commercial availability of the (R)-enantiomer of this compound indicates that there is an interest in exploring the properties of the individual stereoisomers. parchem.com It is well-established in medicinal chemistry that one enantiomer of a chiral drug may exhibit greater potency, a different pharmacological activity, or a better safety profile than the other. This is due to the three-dimensional nature of biological targets such as enzymes and receptors, which can lead to stereoselective binding. Therefore, the synthesis and pharmacological evaluation of the individual enantiomers of this compound and its derivatives would be a critical step in fully understanding their therapeutic potential.
Exploration of Therapeutic Potentials through Derivatization
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives with diverse therapeutic potentials. The presence of the reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecules.
The derivatization of the morpholine core has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, antimicrobial, and antileishmanial properties. researchgate.nete3s-conferences.org For example, a series of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines have been shown to possess sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. nih.gov Some of these derivatives have been found to act as squalene synthase inhibitors, highlighting their potential in the treatment of hyperlipidemia. nih.gov
Furthermore, the synthesis of benzylmorpholine 1,2,4,5-tetraoxane analogues has yielded compounds with potent antimalarial activity, with in vitro IC50 values against Plasmodium falciparum as low as 0.84 nM. nih.gov In the realm of oncology, 4-aminoquinazoline derivatives containing morpholine moieties have been synthesized and investigated for their antitumor activity. researchgate.net
The exploration of therapeutic potentials through derivatization is an ongoing effort in medicinal chemistry. The this compound scaffold, with its inherent structural features and synthetic accessibility, represents a promising platform for the development of novel therapeutic agents targeting a wide range of diseases.
Antiemetic Applications
Currently, there is a lack of specific scientific literature detailing the investigation or application of this compound or its direct derivatives for antiemetic purposes. While the morpholine scaffold is present in some centrally acting drugs, dedicated research into this particular compound for nausea and vomiting is not prominently documented in available studies.
Potential as Central Nervous System (CNS) Agents
The morpholine ring is a significant pharmacophore in the development of drugs targeting the central nervous system. Its physicochemical properties, including the ability to cross the blood-brain barrier, make it a valuable component in the design of CNS-active compounds. nih.govresearchgate.net The presence of a weak basic nitrogen atom and an oxygen atom in the morpholine structure allows for various interactions that can improve a molecule's solubility and permeability, which are crucial for brain penetration. nih.govresearchgate.net
In the context of CNS-active agents, morpholine derivatives are utilized to:
Enhance potency through molecular interactions. nih.govresearchgate.net
Serve as a scaffold to correctly orient other functional groups. nih.govresearchgate.net
Modify pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net
Specifically, benzyl morpholine derivatives have been identified as selective inhibitors of both serotonin and norepinephrine (B1679862) reuptake, indicating their potential utility in managing pain. google.com This dual reuptake inhibition is a well-established mechanism for analgesic effects in the central nervous system.
Anticancer Activity and Cell Cycle Modulation
Derivatives of 4-benzyl-morpholine have demonstrated notable potential as anticancer agents. A series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. sciforum.netsciforum.netresearchgate.net
Two compounds in this series, designated as 8b and 8f , have shown significant anti-mitogenic activity. sciforum.netresearchgate.net The structural activity relationship studies revealed that the presence of a methyl group on the benzophenone B ring is crucial for antiproliferative activity. Specifically, a bromo substitution at the ortho position of the benzophenone A ring (compound 8b) and a methyl group at the para position (compound 8f) were found to be important for enhanced activity. sciforum.netresearchgate.net
These compounds were tested against a panel of cancer cell lines, including murine Dalton's Lymphoma Ascites (DLA) and Ehrlich Ascites Carcinoma (EAC), as well as human breast cancer (MCF-7) and lung cancer (A549) cells. sciforum.netsciforum.net
| Compound | Cancer Cell Line | IC50 Value (µM) |
| 8b | DLA | Data not specified |
| EAC | Data not specified | |
| MCF-7 | Data not specified | |
| A549 | Data not specified | |
| 8f | DLA | Data not specified |
| EAC | Data not specified | |
| MCF-7 | Data not specified | |
| A549 | Data not specified |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Further investigations into the mechanism of action of compounds 8b and 8f revealed their ability to induce cell cycle arrest at the G2/M phase, thereby halting cancer cell progression. sciforum.netresearchgate.net Additionally, these compounds were found to inhibit murine ascites lymphoma through a process of caspase-activated DNase-mediated apoptosis. sciforum.netresearchgate.net This indicates that these 4-benzyl-morpholine derivatives can trigger programmed cell death in cancer cells.
Advanced Characterization and Computational Studies of 4 Benzyl 2 Chloromethyl Morpholine
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Benzyl-2-(chloromethyl)morpholine, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would confirm the number of unique proton environments and their neighboring protons through spin-spin coupling. The expected signals would include multiplets for the aromatic protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons, and distinct signals for the protons of the morpholine (B109124) ring and the chloromethyl group. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and the carbon of the chloromethyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, corresponding to the compound's molecular weight (225.71 g/mol ). Key fragmentation patterns would likely include the loss of the chloromethyl group and the cleavage of the benzyl group, providing further evidence for the proposed structure.
Specific experimental mass spectrometry data, including a detailed analysis of fragmentation pathways for this compound, is not available in the surveyed literature.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching from the aromatic benzyl group.
Aliphatic C-H stretching from the morpholine and methylene groups.
C-N stretching of the tertiary amine in the morpholine ring.
C-O-C stretching of the ether linkage in the morpholine ring.
C-Cl stretching from the chloromethyl group.
A comprehensive, annotated IR spectrum with specific band assignments for this compound has not been located in public-domain scientific databases or literature.
Computational Chemistry Approaches
Computational methods are invaluable for predicting molecular properties and understanding interactions at a sub-molecular level.
Molecular Docking Simulations to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a morpholine derivative, might interact with a biological target like an enzyme or receptor. While studies on more complex morpholine-substituted compounds as potential therapeutic agents are prevalent, no specific molecular docking studies featuring this compound as the ligand have been identified in the scientific literature. Such a study would require a defined biological target to simulate the binding interactions.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to analyze the electronic structure of a molecule, predict its geometry, and calculate various properties like orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies. These calculations could provide theoretical confirmation of the experimental spectroscopic data and offer deeper insights into the molecule's reactivity. However, no published research dedicated to the quantum chemical analysis of this compound was found.
Due to the absence of specific scientific literature and data pertaining to the conformational dynamics and energy landscape analysis of this compound in the public domain, a detailed, evidence-based article on this specific topic cannot be generated at this time.
Therefore, the section on "," specifically subsection "6.2.3. Conformational Dynamics and Energy Landscape Analysis," cannot be developed with the required scientific accuracy and detail. Generating content for this section without supporting data would result in speculation and would not meet the criteria of a professional and authoritative article.
Future Directions and Research Opportunities
Development of Novel Synthetic Pathways with Enhanced Sustainability
The synthesis of morpholine (B109124) derivatives is a critical area of research, with ongoing efforts to develop more efficient and environmentally benign methodologies. chemrxiv.orgnih.gov Traditional methods for producing morpholines from 1,2-amino alcohols have often been characterized by inefficiency. chemrxiv.orgnih.gov Recent advancements, however, are paving the way for greener synthetic protocols.
A notable development is a one or two-step, redox-neutral protocol that utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines with high yields. chemrxiv.orgnih.gov This method is advantageous due to its simplicity and the clean isolation of N-monoalkylation products. chemrxiv.orgnih.gov The scalability of this process has been demonstrated on a greater than 50-gram scale, highlighting its potential for industrial application. chemrxiv.orgnih.gov This approach not only offers environmental and safety benefits over traditional methods but also demonstrates remarkable selectivity for the monoalkylation of various primary amines. chemrxiv.orgnih.gov
Another promising strategy involves a Palladium-catalyzed carboamination reaction, which allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This modular approach permits variation in the substituents on the morpholine ring and can produce the desired products as single stereoisomers in moderate to good yields. nih.gov Further research into catalyst structure modification could expand the range of accessible substituted morpholines in a concise and stereocontrolled manner. nih.gov These innovative strategies significantly broaden the synthetic toolkit for creating complex morpholine structures like 4-benzyl-2-(chloromethyl)morpholine, emphasizing sustainability and efficiency. chemrxiv.orgnih.govnih.gov
Expansion of Derivatization Strategies for Targeted Therapies
The versatility of the morpholine ring makes it a valuable pharmacophore in drug design. nih.gov The derivatization of the this compound scaffold holds significant promise for the development of novel, targeted therapies for a range of diseases, including cancer and diabetes.
In cancer therapy, morpholine derivatives have been investigated as potent inhibitors of key signaling pathways. For instance, morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential inhibitors of the mTOR protein, which is crucial for cancer cell growth and survival. nih.govnih.gov Computational studies, including molecular docking and molecular dynamics simulations, have shown that these derivatives can exhibit strong binding interactions and stability within the mTOR active site. nih.govnih.gov Specifically, the incorporation of trifluoromethyl and morpholine moieties has been found to significantly enhance the selectivity and potency of these compounds. nih.gov Second-generation mTOR inhibitors, which act as mTORC1/mTORC2 dual inhibitors, have been developed from a morpholino pyrazolopyrimidine scaffold and have entered clinical trials. wikipedia.org
Furthermore, morpholine-based thiazoles have been identified as effective inhibitors of bovine carbonic anhydrase-II (CA-II), suggesting their potential in various therapeutic areas. researchgate.net Strategic modifications of these derivatives can improve their binding affinity, selectivity, and pharmacokinetic properties. researchgate.net In the context of diabetes, novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized and shown to be potential α-glucosidase inhibitors, which are important for managing type 2 diabetes. nih.gov The synthesis of new derivatives from 4-(2-aminoethyl) morpholine has also yielded compounds with significant antibacterial activity. researchgate.net The continued exploration of derivatization strategies for the this compound core is expected to yield a new generation of targeted therapeutic agents with improved efficacy and safety profiles. e3s-conferences.org
In-depth Mechanistic Studies of Biological Interactions
A profound understanding of the molecular interactions between a drug candidate and its biological target is fundamental for rational drug design. For derivatives of this compound, in-depth mechanistic studies are crucial to elucidate their mode of action and to guide the design of more potent and selective molecules.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating these interactions. nih.govresearchgate.net For example, molecular docking has been used to study how morpholine-clubbed coumarinyl acetamide (B32628) and cinnamide derivatives interact with their targets. researchgate.net Similarly, for morpholine-substituted tetrahydroquinoline derivatives designed as mTOR inhibitors, MD simulations over a 100-ns period have validated stable protein-ligand interactions and favorable dynamics. nih.govnih.gov These computational approaches can reveal the specific binding modes, identify key amino acid residues involved in the interaction, and predict the binding affinity of the compounds. nih.govresearchgate.net
Kinetic studies provide further insight into the mechanism of inhibition. For instance, the most potent morpholine-derived thiazole (B1198619) inhibitor of carbonic anhydrase-II was found to exhibit concentration-dependent inhibition. researchgate.net By combining these computational and experimental approaches, researchers can gain a detailed picture of the structure-activity relationship (SAR). e3s-conferences.org This knowledge is invaluable for optimizing lead compounds, for example, by modifying substituents to enhance interactions with the target protein, thereby improving efficacy and selectivity. researchgate.net Future studies should focus on applying these techniques to a wider range of this compound derivatives to fully understand their biological activity and therapeutic potential.
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.net These technologies offer the potential to significantly accelerate the design and optimization of novel compounds, including derivatives of this compound.
AI and ML algorithms can be applied to various stages of the drug discovery pipeline. researchgate.net For instance, machine learning models, such as support vector machines and deep neural networks, can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new, untested molecules. researchgate.net This can help in prioritizing which compounds to synthesize and test, saving time and resources. nih.gov Generative models can even design novel chemical entities with desired drug-like properties from scratch. researchgate.net
In the context of this compound, ML models could be developed to predict the anticancer activity of its derivatives or their ability to inhibit specific enzymes. nih.gov These models can analyze vast chemical spaces and identify promising candidates for synthesis. Furthermore, explainable AI techniques can help to rationalize the predictions made by "black-box" models, revealing the structural features that are most important for a compound's activity. researchgate.net This can provide valuable insights for medicinal chemists to guide their design strategies. researchgate.net As the availability of high-quality biological data increases, the application of AI and ML is expected to become an indispensable tool in the development of the next generation of therapeutics derived from the this compound scaffold. nih.gov
Q & A
Q. What are the common synthetic routes for 4-Benzyl-2-(chloromethyl)morpholine, and what critical parameters influence yield?
The synthesis of morpholine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, benzylmorpholine analogs are synthesized by reacting substituted benzyl halides with morpholine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) under reflux . Key parameters include stoichiometry of reactants, reaction temperature (e.g., 80°C for overnight reactions), and purification methods (e.g., extraction with ethyl acetate, drying with MgSO₄). Similar protocols can be adapted for introducing chloromethyl groups by selecting appropriate alkylating agents .
Q. How can the purity and structural integrity of this compound be validated?
Purity is commonly assessed via high-performance liquid chromatography (HPLC) with >97.0% purity thresholds, as seen in related morpholine derivatives . Structural confirmation relies on nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) for molecular weight verification. Melting point determination (e.g., mp 244–245°C for hydrochloride salts) can also validate crystalline forms .
Q. What are the primary reactivity considerations for the chloromethyl group in this compound?
The chloromethyl group is susceptible to nucleophilic substitution, enabling further functionalization (e.g., with amines or thiols). However, its reactivity requires inert reaction conditions (e.g., dry solvents, nitrogen atmosphere) to prevent hydrolysis or side reactions. Stability studies under varying pH and temperature are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
By-product formation often arises from incomplete alkylation or competing elimination. Optimization strategies include:
- Catalyst screening : Use phase-transfer catalysts to enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents like acetonitrile improve solubility of intermediates .
- Temperature control : Gradual heating (e.g., 80°C) reduces thermal degradation .
- Purification techniques : Column chromatography or recrystallization can isolate the target compound from dimers or oligomers .
Q. What analytical challenges arise in characterizing stereoisomers or polymorphs of this compound?
Stereochemical ambiguity (e.g., racemic mixtures) requires chiral HPLC or X-ray crystallography for resolution, as demonstrated in structurally complex morpholine derivatives . Polymorph characterization involves differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline phases .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
SAR studies on benzylmorpholine analogs highlight the importance of substituent electronegativity and steric effects. For example, chloro- and fluorobenzyl groups enhance cytochrome P450 inhibition potency . Computational modeling (e.g., docking studies) can predict interactions with biological targets, while in vitro assays validate activity .
Q. What safety protocols are essential for handling chlorinated intermediates in synthesis?
Chlorinated compounds require strict safety measures:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated waste for specialized treatment .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent volume, stirring rate) meticulously to ensure reproducibility across labs .
- Data Contradiction Analysis : Cross-validate conflicting purity or activity data using orthogonal techniques (e.g., HPLC vs. NMR) .
- Reference Standards : Use certified reference materials (CRMs) for quantitative analysis, as specified in pharmaceutical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
